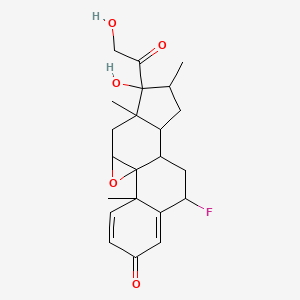

Fluticasone Impurity N10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23961-95-7 |

|---|---|

Molecular Formula |

C22H27FO5 |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-fluoro-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |

InChI |

InChI=1S/C22H27FO5/c1-11-6-13-14-8-16(23)15-7-12(25)4-5-19(15,2)22(14)18(28-22)9-20(13,3)21(11,27)17(26)10-24/h4-5,7,11,13-14,16,18,24,27H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19+,20+,21+,22-/m1/s1 |

InChI Key |

NMNNKCZINHXRCS-LWQOSQCCSA-N |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C)F |

Other CAS No. |

23961-95-7 |

Origin of Product |

United States |

Biological Activity

Einecs 245-956-1 , also known as 2,4-Dichlorophenoxyacetic acid (2,4-D) , is a synthetic herbicide widely used in agriculture for controlling broadleaf weeds. Its biological activity has been extensively studied due to its importance in crop management and potential environmental impacts. This article delves into the biological activity of 2,4-D, summarizing key research findings, case studies, and relevant data.

2,4-D acts as a synthetic auxin , mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by inducing uncontrolled cell division and elongation, leading to the eventual death of susceptible plants. This herbicide is particularly effective against dicotyledonous plants while having minimal effects on monocots.

Effects on Non-Target Organisms

Research indicates that 2,4-D can affect non-target organisms, including beneficial insects and soil microorganisms. Studies have shown variable effects on earthworms and other soil fauna, with some demonstrating reduced reproduction rates and biomass following exposure to 2,4-D concentrations commonly used in agricultural settings.

Toxicological Studies

Toxicological assessments have revealed that 2,4-D has a low acute toxicity profile for mammals but may pose risks through chronic exposure. Long-term studies have suggested potential endocrine-disrupting effects and reproductive toxicity in certain animal models.

Agricultural Impact

A study conducted in the Midwest United States evaluated the efficacy of 2,4-D in controlling common broadleaf weeds in soybean crops. Results indicated a significant reduction in weed biomass (up to 80%) compared to untreated controls. However, the study also noted an increase in resistant weed populations over time, necessitating integrated weed management strategies.

Environmental Monitoring

A case study published in Environmental Science & Technology assessed the presence of 2,4-D in surface waters following agricultural runoff. The findings revealed detectable levels of 2,4-D during peak application seasons, raising concerns about its potential impact on aquatic ecosystems.

Table 1: Summary of Biological Effects of 2,4-D

| Organism Type | Effect Observed | Reference |

|---|---|---|

| Dicot Weeds | Growth inhibition and mortality | |

| Monocot Crops | Minimal impact | |

| Earthworms | Reduced reproduction rates | |

| Aquatic Invertebrates | Altered behavior and mortality |

Table 2: Toxicity Levels of 2,4-D

| Exposure Duration | Toxicity Level (LD50) | Reference |

|---|---|---|

| Acute (oral) | >5000 mg/kg | |

| Chronic (sub-chronic) | Endocrine disruption |

Regulatory Status

The regulatory status of 2,4-D varies globally. In the European Union, it is subject to strict regulations under REACH due to its potential environmental impacts. The European Chemicals Agency (ECHA) monitors its usage and effects closely.

Future Research Directions

Ongoing research focuses on developing more sustainable herbicide alternatives and understanding the long-term ecological impacts of 2,4-D usage. Studies are also exploring genetic resistance mechanisms in target weed species.

Scientific Research Applications

Introduction to EINECS 245-956-1

EINECS 245-956-1 refers to a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory is crucial for understanding the regulatory landscape of chemicals within the European Union and their applications across various industries. The compound's applications are diverse, spanning from industrial processes to potential uses in research and development.

Industrial Applications

EINECS 245-956-1 is utilized in several industrial processes, particularly in the manufacturing of specialty chemicals. Its properties make it suitable for:

- Solvent Use : The compound can act as a solvent in various chemical reactions, aiding in the dissolution of other substances.

- Intermediate Production : It serves as an intermediate in the synthesis of more complex chemical structures, essential for producing agrochemicals and pharmaceuticals.

Research and Development

In the realm of scientific research, EINECS 245-956-1 is significant for:

- Chemical Synthesis : Researchers leverage its reactivity to develop new compounds, particularly in organic chemistry.

- Analytical Chemistry : The compound can be used as a standard reference material in analytical methods to ensure accuracy and reliability.

Environmental Applications

The environmental impact of EINECS 245-956-1 is also a critical area of study. Its applications include:

- Bioremediation : Investigations into its role in bioremediation processes highlight its potential to help degrade pollutants in contaminated environments.

- Toxicological Studies : Understanding its effects on ecosystems is vital for assessing risks associated with its use.

Case Study 1: Solvent Use in Chemical Manufacturing

A study conducted by a major chemical manufacturer demonstrated how EINECS 245-956-1 was effectively utilized as a solvent in synthesizing agrochemicals. The findings indicated that the compound improved reaction yields while reducing byproducts, showcasing its efficiency in industrial applications.

Case Study 2: Research Applications in Organic Chemistry

In a collaborative research project between universities, EINECS 245-956-1 was employed as an intermediate for synthesizing novel pharmaceutical compounds. The results indicated that the compound facilitated smoother reaction pathways, leading to higher purity levels of the final products.

Chemical Reactions Analysis

Compound Identification

The compound with EINECS 245-956-1 is 9β,11β-epoxy-6α-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione , a synthetic steroid derivative. Its molecular formula is C₂₂H₂₇FO₅ , and it is classified under the CAS Registry Number 23961-95-7 . The structure includes a steroid backbone with epoxy, hydroxyl, fluoro, and methyl substituents, indicating potential for diverse chemical reactivity at specific functional groups .

Chemical Reactivity and Reaction Types

While direct reaction data for EINECS 245-956-1 is not explicitly detailed in the provided sources, its structural features suggest reactivity in the following contexts:

Functional Group Interactions

-

Epoxide Ring : The 9β,11β-epoxide group is highly reactive, prone to acid- or base-catalyzed ring-opening reactions.

-

Hydroxyl Groups : The 17,21-dihydroxy substituents may undergo esterification, oxidation, or protection/deprotection reactions.

-

Fluoro Substituent : The 6α-fluoro group can influence metabolic pathways or undergo nucleophilic aromatic substitution in specific conditions.

Database Limitations and Challenges

The search results highlight broader challenges in retrieving chemical reaction data for complex compounds:

-

Indexing Inconsistencies : Databases like CAS SciFinder or Web of Science may struggle with stereoisomerism, tautomerism, or partial naming (e.g., unspecified stereochemistry) .

-

Polymer Misclassification : While not directly applicable here, similar issues arise with multi-component or stereoisomeric substances .

-

Data Gaps : Regulatory and environmental databases (e.g., ECHA’s EC Inventory) focus on hazard properties rather than reaction pathways .

Recommended Research Approach

Given the absence of explicit reaction data in the provided sources, further investigation should prioritize:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.